Tpe-MI

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

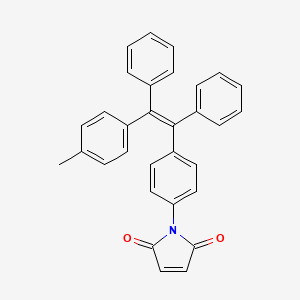

Molecular Formula |

C31H23NO2 |

|---|---|

Molecular Weight |

441.5 g/mol |

IUPAC Name |

1-[4-[(Z)-2-(4-methylphenyl)-1,2-diphenylethenyl]phenyl]pyrrole-2,5-dione |

InChI |

InChI=1S/C31H23NO2/c1-22-12-14-25(15-13-22)30(23-8-4-2-5-9-23)31(24-10-6-3-7-11-24)26-16-18-27(19-17-26)32-28(33)20-21-29(32)34/h2-21H,1H3/b31-30- |

InChI Key |

CIMVFJJQFXGASK-KTMFPKCZSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\C3=CC=C(C=C3)N4C(=O)C=CC4=O)/C5=CC=CC=C5 |

Canonical SMILES |

CC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)N4C(=O)C=CC4=O)C5=CC=CC=C5 |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Proteostasis: A Technical Guide to the Tpe-MI Mechanism for Detecting Unfolded Proteins

For Researchers, Scientists, and Drug Development Professionals

The maintenance of protein homeostasis, or proteostasis, is a fundamental cellular process. An imbalance in proteostasis can lead to the accumulation of unfolded or misfolded proteins, a hallmark of numerous neurodegenerative diseases, cancers, and metabolic disorders. The ability to accurately detect and quantify the burden of unfolded proteins in living cells is therefore of paramount importance for both basic research and the development of novel therapeutic strategies. This technical guide provides an in-depth exploration of the Tetraphenylethene Maleimide (B117702) (Tpe-MI) probe, a powerful tool for monitoring proteome integrity. We will delve into its core mechanism of action, present quantitative data from key studies, and provide detailed experimental protocols for its application.

The Core Mechanism: A "Light-Up" Probe for Unfolded Proteins

This compound is a fluorogenic dye designed to selectively "light up" in the presence of unfolded proteins.[1][2][3] Its mechanism of action is elegantly rooted in two key principles: the exposure of previously buried cysteine residues in unfolded proteins and the phenomenon of aggregation-induced emission (AIE).[4][5]

In their native, folded state, many proteins have cysteine residues sequestered within their hydrophobic core. Upon unfolding, these cysteine thiols become exposed and accessible to the maleimide group of this compound, which forms a stable covalent bond through a Michael addition reaction.

However, simple conjugation to a thiol is not sufficient to induce fluorescence. This compound is an AIE-gen, meaning it is non-fluorescent in solution due to the free rotation of its phenyl rings, which provides a non-radiative decay pathway for the excited state. When this compound binds to the exposed cysteine of an unfolded protein, the surrounding hydrophobic amino acid residues restrict the intramolecular rotation of the this compound phenyl rings. This restriction of intramolecular rotation (RIR) blocks the non-radiative decay pathway, forcing the molecule to release its energy as fluorescence, leading to a "turn-on" signal.

Crucially, this compound does not fluoresce upon conjugation to small, soluble thiols like glutathione (B108866) (GSH), which is abundant in the cellular environment. The small size of GSH does not provide the necessary steric hindrance to restrict the rotation of the this compound phenyl rings. This selectivity for unfolded proteins over small thiols is a key advantage of the this compound probe.

Signaling Pathway and Mechanism of Action

The following diagram illustrates the mechanism of this compound in detecting unfolded proteins.

Caption: Mechanism of this compound activation upon binding to unfolded proteins.

Quantitative Data Summary

The following tables summarize quantitative data from studies utilizing this compound to measure unfolded protein load.

Table 1: In Vitro Characterization of this compound Fluorescence

| Protein Model | Condition | This compound Concentration (µM) | Fold Increase in Fluorescence (vs. Native) | Reference |

| β-lactoglobulin | 4.6 M GuHCl | 50 | > 10 | |

| Lysozyme | 6 M GuHCl | 50 | ~8 | |

| Carbonic Anhydrase | 6 M GuHCl | 50 | ~6 | |

| Ubiquitin (no free Cys) | 6 M GuHCl | 50 | No increase |

Table 2: Cellular Unfolded Protein Load Measurement with this compound Analogues

| Cell Line | Stressor | Probe (Concentration, Time) | Fold Change in Fluorescence (vs. Control) | Reference |

| N2A | 42 °C heat shock (1h) + 60 min recovery | D1 (10 µM, 1h) | ~2.5 | |

| N2A | Tunicamycin (B1663573) (50 µM, 18h) | D1 (10 µM, 1h) | ~3.0 | |

| N2A | MG132 (10 µM, 18h) | D1 (10 µM, 1h) | ~2.0 | |

| N2A | Brefeldin A (10 µg/mL, 18h) | D1 (10 µM, 1h) | ~2.5 |

Detailed Experimental Protocols

In Vitro Protein Unfolding Assay

This protocol describes the use of this compound to measure the unfolding of a purified protein in response to a chemical denaturant.

Materials:

-

Purified protein with at least one non-disulfide-bonded cysteine.

-

This compound stock solution (e.g., 10 mM in DMSO).

-

Denaturant stock solution (e.g., 8 M Guanidine Hydrochloride (GuHCl) in assay buffer).

-

Assay buffer (e.g., 100 mM sodium phosphate, pH 7.4).

-

96-well black microplate.

-

Fluorescence microplate reader.

Procedure:

-

Prepare protein solutions in assay buffer at the desired concentration (e.g., 10 µM).

-

Prepare a serial dilution of the denaturant (e.g., GuHCl) in assay buffer.

-

In a 96-well plate, mix the protein solution with the denaturant dilutions to achieve a range of final denaturant concentrations. Include a control with no denaturant.

-

Add this compound to each well to a final concentration of 50 µM.

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

-

Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths for this compound (e.g., Ex: 355 nm, Em: 450 nm).

-

Plot the fluorescence intensity as a function of the denaturant concentration to generate an unfolding curve.

Cellular Unfolded Protein Load Measurement by Flow Cytometry

This protocol outlines the general steps for quantifying the unfolded protein load in cultured cells using this compound or its analogues.

Materials:

-

Cultured cells.

-

Cell culture medium and supplements.

-

Stress-inducing agent (e.g., tunicamycin, MG132, or heat shock incubator).

-

This compound analogue stock solution (e.g., TPE-NMI or D1 in DMSO).

-

Phosphate-buffered saline (PBS).

-

Flow cytometer.

Procedure:

-

Seed cells in appropriate culture vessels and allow them to adhere overnight.

-

Induce proteostatic stress by treating the cells with the desired agent for the appropriate time and concentration (e.g., 50 µM tunicamycin for 18 hours). Include an unstressed control group.

-

After the stress treatment, harvest the cells (e.g., by trypsinization) and wash them with PBS.

-

Resuspend the cells in fresh culture medium or PBS containing the this compound analogue at the optimized concentration and incubate for the recommended time (e.g., 5 µM D3 for 2 hours). Protect from light.

-

After staining, wash the cells with PBS to remove excess probe.

-

Resuspend the cells in PBS for flow cytometry analysis.

-

Analyze the fluorescence of the stained cells using a flow cytometer with the appropriate laser and filter set (e.g., λex = 405 nm, λem = 525 ± 20 nm for TPE-NMI and D1).

-

Quantify the mean fluorescence intensity of the cell populations to determine the relative unfolded protein load.

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for assessing cellular proteostasis using this compound.

Caption: General experimental workflow for cellular unfolded protein analysis.

Conclusion

The this compound probe and its analogues represent a significant advancement in the study of proteostasis. Their unique mechanism of action, which combines specific covalent labeling of exposed cysteines with aggregation-induced emission, provides a sensitive and selective method for detecting and quantifying unfolded proteins in both in vitro and cellular contexts. The protocols and data presented in this guide offer a solid foundation for researchers to incorporate this powerful tool into their studies of protein folding, misfolding, and the cellular stress response, ultimately aiding in the exploration of disease mechanisms and the development of novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. A thiol probe for measuring unfolded protein load and proteostasis in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Measuring Cysteine Exposure in Unfolded Proteins with Tetraphenylethene Maleimide and its Analogs | Springer Nature Experiments [experiments.springernature.com]

- 4. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

- 5. When aggregation-induced emission meets protein aggregates - PMC [pmc.ncbi.nlm.nih.gov]

The Principle of TPE-MI Fluorescence: A Technical Guide

This guide provides an in-depth exploration of the principles, applications, and methodologies behind Two-Photon Excitation-Micelle (TPE-MI) fluorescence. It is intended for researchers, scientists, and professionals in the fields of bio-imaging, drug development, and materials science who seek a comprehensive understanding of this powerful technology. This compound leverages the synergistic effects of two-photon excitation and the unique photophysical properties of Aggregation-Induced Emission (AIE) luminogens encapsulated within micelles to create highly effective fluorescent probes.

Core Principles

The this compound phenomenon is built upon three core concepts: Two-Photon Excitation (TPE), the Aggregation-Induced Emission (AIE) properties of specific fluorophores, and the role of micelles (MI) as nanocarriers that facilitate the AIE effect.

Two-Photon Excitation (TPE)

Two-photon excitation is a nonlinear optical process where a fluorophore is excited by the simultaneous absorption of two lower-energy photons.[1] Unlike conventional one-photon fluorescence which uses a single high-energy photon, TPE utilizes near-infrared (NIR) light.[1] This approach offers significant advantages for biological imaging:

-

Deeper Tissue Penetration: Biological tissues are more transparent to NIR light, allowing for imaging at greater depths (up to hundreds of microns).[2][3]

-

Reduced Phototoxicity and Photobleaching: The lower energy of NIR photons minimizes damage to living cells and reduces the degradation of the fluorescent probe, enabling long-term imaging.[3][4]

-

High Spatial Resolution: Excitation is confined to a tiny focal volume, providing intrinsic 3D sectioning and reducing out-of-focus background fluorescence.[5]

Aggregation-Induced Emission (AIE)

Aggregation-Induced Emission is a unique photophysical phenomenon observed in certain luminogens (termed AIEgens). These molecules are typically non-emissive or weakly fluorescent when dissolved in a good solvent but become highly luminescent upon aggregation.[6] The most prominent class of AIEgens are derivatives of Tetraphenylethylene (TPE) .[7]

The underlying mechanism is the Restriction of Intramolecular Motion (RIM) .[8] In a dissolved state, the multiple phenyl rings of the TPE molecule can rotate freely, providing non-radiative pathways for the excited-state energy to dissipate.[8] However, when the molecules aggregate or are confined within a rigid matrix, these intramolecular rotations are restricted. This blockage of non-radiative decay channels forces the energy to be released as strong fluorescence emission.[8][9]

The Role of Micelles (MI)

Micelles are self-assembling nanosized colloidal particles with a core-shell structure, formed by amphiphilic molecules (like block copolymers) in an aqueous solution.[10] They possess a hydrophobic core and a hydrophilic shell. In the context of this compound, micelles serve two critical functions:

-

Encapsulation and Solubilization: The hydrophobic AIEgen molecules are encapsulated within the hydrophobic core of the micelles, allowing these water-insoluble probes to be dispersed in aqueous biological environments.[11]

-

Inducing Aggregation: The confinement within the micelle's core forces the AIEgen molecules into close proximity, inducing the aggregation necessary to restrict intramolecular motion and "turn on" their fluorescence.[12]

The combination of these principles results in this compound probes: biocompatible nanoparticles containing highly concentrated AIEgens that are dark in solution but become bright fluorescent reporters upon aggregation within the micelle, which can then be efficiently excited by two-photon microscopy for high-resolution, deep-tissue imaging.

Quantitative Photophysical Data

The performance of this compound probes is defined by several key photophysical parameters. The table below summarizes representative data for various TPE-based AIEgens. Note that values can vary significantly based on the specific molecular structure and the local environment (solvent, aggregation state).

| AIEgen Derivative | Condition | Max Emission (λem) | Quantum Yield (Φ) | Two-Photon Cross Section (σ₂) | Reference(s) |

| TPE-Alkyne | THF Solution | 582 nm | 13% | Not Reported | [13] |

| TPE-TCNE | THF Solution | ~700 nm | < 1% | Not Reported | [13] |

| TPE-based Macrocycle | 95% H₂O / 5% THF | Not Reported | 15% | Not Reported | [7] |

| Red Emissive AIE Dots | Aggregated State | >600 nm | 34.1% | 310 GM | [2] |

| TPA-BI | Diethyl Ether | Not Reported | Not Reported | 213 GM | [14] |

| Viscosity-sensitive Probe | High Viscosity | 550 nm | Not Reported | 612 GM | [2] |

| ER-targeting AIEgen | Aggregated State | < 620 nm | 39.3% | ~120 GM | [2] |

| TPE Derivative 1 (TPE-1) | Solution / Film | Not Reported | 0.14% / 99.9% | Not Reported | [15] |

| TPE Derivative 2 (TPE-2) | Solution / Film | Not Reported | 0.26% / 98.0% | Not Reported | [15] |

| Note: 1 GM (Goeppert-Mayer unit) = 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹. |

Experimental Protocols

Protocol 1: Synthesis of a TPE-based AIEgen

This protocol describes a general synthesis strategy for a TPE derivative using a McMurry coupling reaction followed by functionalization via Suzuki coupling, a common method for creating TPE-based probes.[6][16]

A. McMurry Coupling for Tetrakis(4-bromophenyl)ethylene Synthesis:

-

Setup: Add zinc dust and titanium tetrachloride (TiCl₄) to a flask with anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., Argon) and reflux the mixture to create a low-valent titanium reagent.

-

Reaction: Add 4,4'-dibromobenzophenone (B1295017) dissolved in anhydrous THF to the refluxing mixture. Continue refluxing for several hours.

-

Workup: After cooling, quench the reaction by slowly adding aqueous potassium carbonate (K₂CO₃) solution.

-

Extraction: Filter the mixture and extract the filtrate with an organic solvent like dichloromethane (B109758) (DCM).

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate it under reduced pressure. Purify the crude product by column chromatography to yield tetrakis(4-bromophenyl)ethylene.

B. Suzuki Coupling for Functionalization:

-

Setup: In a flask, dissolve the tetrakis(4-bromophenyl)ethylene, a desired boronic acid derivative (e.g., thiophene-2-boronic acid), and a palladium catalyst (e.g., Pd(PPh₃)₄) in a solvent mixture like THF and aqueous K₂CO₃.[6][16]

-

Reaction: Degas the reaction mixture and heat it under an inert atmosphere for several hours until the starting material is consumed (monitored by TLC).

-

Extraction: After cooling, add water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the final product by column chromatography to yield the functionalized TPE probe.

Protocol 2: Preparation of AIEgen-Loaded Polymeric Micelles

This protocol describes the nanoprecipitation method for encapsulating a hydrophobic AIEgen into polymeric micelles.[5][11]

-

Dissolution: Dissolve the amphiphilic block copolymer (e.g., PEG-b-PCL) and the synthesized TPE-AIEgen in a water-miscible organic solvent with good solubility for both components, such as THF or DMSO.

-

Injection: Vigorously stir an aqueous solution (e.g., deionized water or PBS buffer). Rapidly inject the organic solution containing the polymer and AIEgen into the stirring aqueous phase.

-

Self-Assembly: The rapid change in solvent polarity will cause the hydrophobic blocks and the AIEgen to aggregate, forming the core of the micelle, while the hydrophilic blocks form the outer shell, stabilizing the nanoparticle in the water. This process is known as self-assembly.

-

Purification/Solvent Removal: Remove the organic solvent from the micelle suspension. This is typically achieved through dialysis against deionized water for 24-48 hours using a semi-permeable membrane with an appropriate molecular weight cut-off.[10] This step also removes any unencapsulated AIEgen.

-

Storage: The resulting purified this compound suspension can be stored at 4°C for future use. Characterize the micelles for size and morphology using Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).

Protocol 3: Two-Photon Imaging of Live Cells

This protocol provides a general framework for staining live cells with this compound probes and imaging them using a two-photon microscope.[17]

-

Cell Preparation: Culture cells to a confluency of 60-80% on a suitable imaging vessel, such as glass-bottom dishes or chamber slides.

-

Probe Preparation: Prepare a working solution of the this compound probe by diluting the stock suspension in a live-cell imaging medium (e.g., phenol (B47542) red-free DMEM) to a final concentration, typically in the range of 1-10 µM. The optimal concentration should be determined empirically.

-

Cell Staining: Remove the culture medium from the cells and wash them once with pre-warmed PBS. Add the this compound working solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator.

-

Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed imaging medium to remove any unbound micelles.

-

Microscope Setup:

-

Image Acquisition:

-

Place the sample on the microscope stage and locate the cells of interest using brightfield or DIC imaging.

-

Switch to fluorescence imaging mode. Adjust the laser power and detector gain to achieve a good signal-to-noise ratio while minimizing phototoxicity.

-

Acquire images, including z-stacks, to obtain three-dimensional information on the probe's distribution within the cells.

-

Visualizations: Principles and Workflows

The TPE-AIE Fluorescence "Turn-On" Mechanism

Caption: Mechanism of Aggregation-Induced Emission (AIE) in TPE-based fluorophores.

Experimental Workflow for this compound Cell Imaging

References

- 1. researchgate.net [researchgate.net]

- 2. Fluorescent AIE-Active Materials for Two-Photon Bioimaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Two-photon Microscopy Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. US20110251269A1 - Preparation method of polymeric micelles composition containing a poorly water-soluble drug - Google Patents [patents.google.com]

- 5. Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 6. books.rsc.org [books.rsc.org]

- 7. Prospects for More Efficient Multi-Photon Absorption Photosensitizers Exhibiting Both Reactive Oxygen Species Generation and Luminescence - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. acmeresearchlabs.in [acmeresearchlabs.in]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Characterization of Tetraphenylethene AIEgen-Based Push–Pull Chromophores for Photothermal Applications: Could the Cycloaddition–Retroelectrocyclization Click Reaction Make Any Molecule Photothermally Active? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Two-photon AIE bio-probe with large Stokes shift for specific imaging of lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. benchchem.com [benchchem.com]

- 17. rsc.org [rsc.org]

Tpe-MI Probe: A Technical Guide to Understanding Proteostasis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of the Tetraphenylethene Maleimide (B117702) (Tpe-MI) probe for the quantitative and qualitative assessment of proteostasis. This compound offers a powerful tool to investigate the complex network of pathways that regulate protein synthesis, folding, trafficking, and degradation. Its unique fluorogenic properties provide a direct measure of unfolded protein load, offering critical insights into cellular health and disease.

Core Principle: Aggregation-Induced Emission Detects Protein Unfolding

The this compound probe is a thiol-reactive fluorogen that operates on the principle of aggregation-induced emission (AIE).[1][2] It consists of a tetraphenylethene (TPE) core, an AIE-active fluorophore, and a maleimide (MI) group that selectively reacts with thiol groups.[1] In its unbound state, the free rotation of the phenyl rings of the TPE moiety quenches its fluorescence.[1][3]

Upon cellular stress or proteostasis imbalance, proteins unfold, exposing cysteine residues that are typically buried within their hydrophobic core. The maleimide group of this compound covalently binds to these exposed cysteine thiols. This conjugation, coupled with the hydrophobic environment of the unfolded protein, restricts the intramolecular rotation of the TPE phenyl rings, leading to a significant increase in fluorescence emission. Critically, this compound does not become fluorescent upon conjugation to small, soluble thiols like glutathione (B108866) (GSH), ensuring its specificity for protein unfolding.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the this compound probe and its analogs, as well as its application in assessing proteostasis.

Table 1: Photophysical Properties of this compound and Analogs

| Probe | Excitation (nm) | Emission (nm) | Key Features |

| This compound | 350-355 | 450-470 | Requires a UV light source for excitation. |

| Tpe-NMI | 360-405 | 505-525 | Improved water miscibility and red-shifted spectral profile, compatible with common 405 nm lasers. |

| NTPAN-MI | 405 | 540 | Fluorogenic and solvatochromic, allowing for assessment of the local environment polarity of unfolded proteins. |

Table 2: Experimental Concentrations and Conditions

| Application | Probe Concentration | Cell Type | Stressor/Condition |

| In vitro protein unfolding | 50 µM | - | 4.6 M Guanidine Hydrochloride (GuHCl) |

| Cellular proteostasis (flow cytometry) | 50 µM | Neuroblastoma 2a (Neuro-2a) | Heat shock, proteostatic stressors |

| Cellular proteostasis (iPSC models) | Not specified | Induced pluripotent stem cells (iPSCs) | Huntington's disease models |

| Parasite protein damage | Not specified | Plasmodium falciparum | Dihydroartemisinin (DHA) treatment |

Key Experimental Protocols

This section provides detailed methodologies for cornerstone experiments utilizing the this compound probe.

In Vitro Protein Unfolding Assay

This protocol assesses the ability of this compound to detect the unfolding of a model protein, such as β-lactoglobulin.

Materials:

-

This compound stock solution (in a suitable solvent like DMSO)

-

β-lactoglobulin solution (e.g., 500 μM in PBS)

-

Phosphate-buffered saline (PBS)

-

Guanidine Hydrochloride (GuHCl) solution (e.g., 8 M in PBS)

-

384-well non-binding microplates

-

Fluorimeter

Procedure:

-

Prepare a working solution of β-lactoglobulin at the desired final concentration in PBS.

-

To induce unfolding, add GuHCl to a final concentration of 4.6 M. For a folded control, add an equivalent volume of PBS.

-

Add this compound to a final concentration of 50 µM.

-

Incubate the plate at 37 °C.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex: 350 nm, Em: 470 nm for this compound) over time (e.g., for 90-120 minutes) or at a fixed endpoint.

Cellular Proteostasis Measurement by Flow Cytometry

This protocol details the use of this compound to quantify the unfolded protein load in cultured cells.

Materials:

-

Cultured cells (e.g., Neuro-2a)

-

Complete cell culture medium

-

Proteostatic stressor (e.g., heat shock apparatus, chemical inducers like thapsigargin)

-

This compound stock solution

-

PBS

-

Flow cytometer

Procedure:

-

Seed cells in a multi-well plate and culture overnight to reach approximately 80% confluency.

-

Induce proteostatic stress. For heat shock, incubate the cells at an elevated temperature (e.g., 42-45 °C) for a defined period. For chemical stressors, treat the cells with the compound at a predetermined concentration and duration. Include an unstressed control group.

-

After stress induction, wash the cells with PBS.

-

Stain the cells with this compound at a final concentration of 50 µM in PBS or culture medium for a specified time (e.g., 30-60 minutes) at 37 °C.

-

Wash the cells with PBS to remove excess probe.

-

Harvest the cells (e.g., by trypsinization).

-

Analyze the cells on a flow cytometer using the appropriate laser for excitation and filter for emission (e.g., 355 nm laser and 450/50 nm filter for this compound).

-

Collect data from at least 5,000 live cell events for analysis.

Visualizing Proteostasis Concepts with this compound

The following diagrams illustrate the mechanism of this compound action and a typical experimental workflow.

Caption: Mechanism of this compound fluorescence activation upon binding to unfolded proteins.

Caption: General experimental workflow for measuring cellular proteostasis with this compound.

Applications in Research and Drug Development

The this compound probe and its analogs are versatile tools with broad applications:

-

Disease Modeling: this compound has been successfully used to report on proteostasis imbalances in induced pluripotent stem cell models of Huntington's disease and in cells expressing amyotrophic lateral sclerosis (ALS)-related mutants.

-

Drug Discovery: The probe can be employed in high-throughput screening assays to identify compounds that modulate proteostasis or rescue cells from proteotoxic stress.

-

Fundamental Research: this compound facilitates the study of the basic mechanisms of proteostasis, including the cellular response to various stressors and the role of molecular chaperones.

-

Parasitology: The probe has been used to detect protein damage in malaria parasites following treatment with dihydroartemisinin, highlighting its utility across different biological systems.

By providing a direct and quantifiable measure of the unfolded protein load, the this compound probe offers a valuable window into the state of the cellular proteostasis network. This technical guide provides a foundation for researchers, scientists, and drug development professionals to leverage this innovative tool in their investigations of cellular health, disease, and therapeutic intervention.

References

Technical Guide: Leveraging Tpe-MI for the Investigation of the Unfolded Protein Response Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Tetraphenylethene Maleimide (Tpe-MI), a fluorogenic probe, and its application in studying the Unfolded Protein Response (UPR). The UPR is a critical cellular signaling network activated by endoplasmic reticulum (ER) stress, which arises from an accumulation of unfolded or misfolded proteins.[1][2] The UPR's role in various diseases, including cancer, neurodegeneration, and metabolic disorders, makes it a key target for therapeutic intervention.[1][3][4] this compound serves as a powerful tool to quantify this unfolded protein load, offering insights into cellular proteostasis and the efficacy of potential drug candidates.[5][6]

The Unfolded Protein Response (UPR) Signaling Network

When the protein folding capacity of the ER is overwhelmed, three main stress sensors initiate the UPR: IRE1α (Inositol-requiring enzyme 1α), PERK (PKR-like ER kinase), and ATF6 (Activating transcription factor 6).[1][4] These sensors work in concert to restore homeostasis by reducing the protein load, increasing folding capacity, and enhancing ER-associated degradation (ERAD). However, under chronic or unresolved stress, the UPR can switch from a pro-survival to a pro-apoptotic response.[7]

-

The IRE1α Pathway: Upon activation, IRE1α oligomerizes and autophosphorylates, activating its endoribonuclease domain.[1] It then unconventionally splices X-box binding protein 1 (XBP1) mRNA, leading to the translation of a potent transcription factor (XBP1s) that upregulates genes involved in protein folding, quality control, and ERAD.[1]

-

The PERK Pathway: Activated PERK phosphorylates the eukaryotic initiation factor 2α (eIF2α), which attenuates global protein synthesis, thereby reducing the influx of new proteins into the ER.[1] Paradoxically, this phosphorylation selectively promotes the translation of ATF4, a transcription factor that controls the expression of genes related to amino acid metabolism, autophagy, and apoptosis.[1]

-

The ATF6 Pathway: Under ER stress, ATF6 translocates from the ER to the Golgi apparatus, where it is cleaved by proteases to release its active cytosolic fragment. This fragment then moves to the nucleus to activate the transcription of ER chaperones and other UPR target genes.[1]

// Connections IRE1_inactive -> IRE1_active [label="Dimerization &\nAutophosphorylation", color="#5F6368"]; PERK_inactive -> PERK_active [label="Dimerization &\nAutophosphorylation", color="#5F6368"]; ATF6_inactive -> ATF6_cleaved [label="Translocation\n& Cleavage", color="#5F6368"];

IRE1_active -> XBP1_u [label="splices", color="#5F6368"]; XBP1_u -> XBP1_s [style=dashed, color="#5F6368"]; XBP1_s -> XBP1s_protein [label="translation", color="#5F6368"]; XBP1s_protein -> UPR_genes [label="activates", color="#5F6368"];

PERK_active -> eIF2a [label="phosphorylates", color="#5F6368"]; eIF2a -> eIF2a_P [style=dashed, color="#5F6368"]; eIF2a_P -> translation_attenuation [color="#5F6368"]; eIF2a_P -> ATF4_protein [label="preferential\ntranslation", color="#5F6368"]; ATF4_protein -> UPR_genes [label="activates", color="#5F6368"];

ATF6_cleaved -> UPR_genes [label="activates", color="#5F6368"];

// Invisible edges for layout unfolded_proteins -> IRE1_active [style=invis]; unfolded_proteins -> PERK_active [style=invis]; unfolded_proteins -> ATF6_cleaved [style=invis]; }

Caption: Mechanism of this compound fluorescence activation upon binding to unfolded proteins.

Quantitative Analysis of UPR with this compound

This compound allows for the quantification of unfolded protein load in response to various stimuli. The fluorescence intensity directly correlates with the amount of accessible cysteine thiols on the unfolded proteome. Below are representative data summarizing the effects of common ER stress inducers.

| Inducer | Cell Line | Concentration | Incubation Time | Fold Change in this compound Fluorescence (vs. Control) | Analysis Method |

| Tunicamycin | HeLa | 10 µg/mL | 16 h | ~2.5 - 3.0 | Flow Cytometry |

| Thapsigargin | Neuro-2a | 1 µM | 16 h | ~2.0 - 2.5 | Flow Cytometry |

| DTT | HeLa | 2 mM | 2 h | ~3.0 - 3.5 | Flow Cytometry |

| Bortezomib | Neuro-2a | 1 µM | 16 h | ~1.8 - 2.2 | Flow Cytometry |

Note: The values presented are illustrative estimates based on published findings and may vary depending on specific experimental conditions, cell lines, and probe analogs used.

Detailed Experimental Protocols

The general workflow for using this compound involves inducing ER stress, staining the cells with the probe, and analyzing the resulting fluorescence.[7][8]

// Connections A -> B; B -> C; C -> D; D -> Microscopy [label="Option A"]; D -> FlowCytometry [label="Option B"]; D -> Proteomics [label="Option C"]; }

References

- 1. Mechanism, regulation and functions of the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Endoplasmic reticulum stress and focused drug discovery in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Binding immunoglobulin protein - Wikipedia [en.wikipedia.org]

- 4. Frontiers | A Pipeline for Natural Small Molecule Inhibitors of Endoplasmic Reticulum Stress [frontiersin.org]

- 5. A thiol probe for measuring unfolded protein load and proteostasis in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A thiol probe for measuring unfolded protein load and proteostasis in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

- 8. Measuring Cysteine Exposure in Unfolded Proteins with Tetraphenylethene Maleimide and its Analogs | Springer Nature Experiments [experiments.springernature.com]

The Emergence of Tpe-MI: A Thiol-Reactive Fluorescent Probe for Elucidating Protein Misfolding and Aggregation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The aberrant folding and subsequent aggregation of proteins are central to the pathogenesis of a host of debilitating human disorders, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. Understanding the molecular intricacies of these processes is paramount for the development of effective diagnostic and therapeutic strategies. In recent years, the novel fluorescent probe, Tetraphenylethene Maleimide (B117702) (Tpe-MI), has garnered significant attention as a powerful tool to illuminate the dark corners of protein misfolding and aggregation. This technical guide provides a comprehensive overview of this compound, its mechanism of action, experimental protocols, and its burgeoning role in neurodegenerative disease research.

Core Principles of this compound: A "Turn-On" Fluorescent Reporter

This compound is a fluorogenic molecule built upon a tetraphenylethene (TPE) core, a classic example of an aggregation-induced emission (AIE) luminogen. Unlike traditional fluorescent dyes that suffer from aggregation-caused quenching, TPE and its derivatives are non-emissive in their freely rotating, dissolved state but become highly fluorescent upon aggregation or when their intramolecular rotations are restricted.[1][2]

The ingenuity of this compound lies in the conjugation of the TPE fluorophore to a maleimide group. This maleimide moiety serves two critical functions: it acts as a thiol-reactive group, enabling covalent linkage to cysteine residues in proteins, and it also quenches the fluorescence of the TPE core in the unbound state.[2]

The fluorescence of this compound is "turned on" through a two-step mechanism:

-

Covalent Binding: The maleimide group reacts specifically with the free sulfhydryl group of cysteine residues that become exposed on the surface of unfolded or misfolded proteins.[1][2] In their native, folded state, cysteine residues are often buried within the protein's hydrophobic core.

-

Restriction of Intramolecular Rotation (RIR): Upon covalent attachment to the protein, the local environment restricts the rotation of the phenyl rings of the TPE core. This restriction of intramolecular rotation inhibits the non-radiative decay pathways, leading to a significant enhancement in fluorescence emission.

Crucially, this compound does not become fluorescent upon conjugation to small, soluble thiols like glutathione, a highly abundant antioxidant in the cellular environment. This selectivity makes this compound an exceptional tool for specifically detecting unfolded proteins within the complex milieu of the cell.

Quantitative Data on this compound and its Analogs

To facilitate the selection of the appropriate probe for specific experimental needs, the photophysical properties of this compound and its improved analogs, TPE-NMI and NTPAN-MI, are summarized below. TPE-NMI offers better water solubility and a red-shifted spectrum, while NTPAN-MI provides the additional capability of reporting on the polarity of the local environment.

| Probe | Excitation (λex) | Emission (λem) | Key Features |

| This compound | ~350-355 nm | ~470-478 nm | The original probe, suitable for UV excitation. |

| TPE-NMI | ~360-405 nm | ~505-525 nm | Improved water miscibility and red-shifted spectrum, compatible with common 405 nm lasers. |

| NTPAN-MI | ~405 nm | ~540 nm | Fluorogenic and solvatochromic, allowing assessment of the local environment's polarity. |

Visualizing the Mechanism and Workflow

To provide a clearer understanding of the principles and applications of this compound, the following diagrams illustrate its mechanism of action and a general experimental workflow.

Detailed Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves a two-step process starting from the synthesis of its precursor, 4-(1,2,2-triphenylvinyl)aniline (B3030565) (TPE-NH2), followed by the reaction with maleic anhydride (B1165640).

Step 1: Synthesis of 4-(1,2,2-triphenylvinyl)aniline (TPE-NH2)

-

Reaction: This precursor can be synthesized via a McMurry coupling reaction.

-

Materials: 4-aminobenzophenone (B72274), benzophenone (B1666685), zinc powder, and titanium tetrachloride.

-

Procedure:

-

In a three-necked flask under an inert atmosphere (e.g., argon), add anhydrous tetrahydrofuran (B95107) (THF) and zinc powder.

-

Cool the suspension to -78°C (dry ice/acetone bath) and slowly add titanium tetrachloride dropwise.

-

Allow the mixture to warm to room temperature and then reflux for 2 hours to generate the active low-valent titanium reagent.

-

Cool the reaction mixture to room temperature and add a solution of 4-aminobenzophenone and benzophenone in anhydrous THF.

-

Reflux the mixture for 12-16 hours.

-

After cooling, quench the reaction by the slow addition of aqueous potassium carbonate solution.

-

Extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield TPE-NH2.

-

Step 2: Synthesis of Tetraphenylethene Maleimide (this compound)

-

Reaction: This step involves the reaction of TPE-NH2 with maleic anhydride to form a maleamic acid intermediate, followed by cyclodehydration.

-

Materials: TPE-NH2, maleic anhydride, acetic anhydride, and sodium acetate.

-

Procedure:

-

Dissolve TPE-NH2 and maleic anhydride in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Stir the mixture at room temperature for 2-4 hours to form the N-phenylmaleamic acid intermediate.

-

To the reaction mixture, add acetic anhydride and a catalytic amount of sodium acetate.

-

Heat the mixture to 80-100°C and stir for 4-6 hours to effect cyclodehydration.

-

After cooling to room temperature, pour the reaction mixture into ice water to precipitate the product.

-

Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

-

The crude this compound can be further purified by recrystallization or column chromatography.

-

In Vitro Protein Unfolding and Aggregation Assay

This protocol describes how to monitor the unfolding and aggregation of a model protein, such as β-lactoglobulin or amyloid-beta (Aβ), using this compound.

-

Materials:

-

Purified protein of interest (e.g., β-lactoglobulin, Aβ42)

-

This compound stock solution (e.g., 1-2 mM in DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Denaturant (e.g., Guanidine hydrochloride (GuHCl) or Urea) or aggregation-inducing agent (e.g., heparin for tau)

-

96-well black plates with a clear bottom

-

Plate reader with fluorescence detection capabilities

-

-

Procedure:

-

Prepare a working solution of the protein in PBS.

-

To induce unfolding, treat the protein solution with a denaturant (e.g., 4.6 M GuHCl). For aggregation studies of amyloidogenic proteins like Aβ, prepare oligomers or fibrils according to established protocols.

-

Prepare a serial dilution of the unfolded or aggregated protein solution in the 96-well plate.

-

Add this compound working solution to each well to a final concentration of 10-50 µM.

-

Incubate the plate at 37°C for a desired period (e.g., 30-60 minutes), protecting it from light.

-

Measure the fluorescence intensity using a plate reader with excitation at ~350 nm and emission at ~470 nm.

-

For kinetic studies, fluorescence can be monitored at regular intervals from the time of this compound addition.

-

Live-Cell Imaging of Proteostasis Imbalance

This protocol outlines the use of this compound to visualize unfolded protein accumulation in live cells.

-

Materials:

-

Cultured cells (e.g., neuronal cell lines like SH-SY5Y or Neuro2a)

-

This compound stock solution (1-2 mM in DMSO)

-

Cell culture medium

-

PBS, pH 7.4

-

Stress-inducing agent (e.g., tunicamycin, thapsigargin (B1683126), or heat shock)

-

Confocal microscope

-

-

Procedure:

-

Seed the cells on a suitable imaging dish (e.g., glass-bottom dishes).

-

Induce proteotoxic stress by treating the cells with a chemical stressor (e.g., 1 µM thapsigargin for 16 hours) or by subjecting them to heat shock (e.g., 42°C for 30 minutes).

-

Wash the cells once with pre-warmed PBS.

-

Incubate the cells with a freshly prepared this compound working solution (e.g., 50 µM in PBS or serum-free medium) for 30 minutes at 37°C in the dark.

-

Wash the cells twice with PBS to remove the excess probe.

-

Add fresh culture medium or PBS to the cells.

-

Image the cells using a confocal microscope with appropriate filter sets (e.g., excitation at 405 nm and emission collected between 450-500 nm for this compound analogues, or UV excitation for this compound).

-

Application in Alzheimer's Disease Research: A New Frontier

While the application of this compound in Huntington's disease models is well-documented, its use in Alzheimer's disease research is an emerging and promising area. The core pathology of Alzheimer's disease involves the misfolding and aggregation of amyloid-beta (Aβ) peptides into plaques and the hyperphosphorylation and aggregation of tau protein into neurofibrillary tangles.

Given that both Aβ and tau aggregation pathways involve the formation of intermediate species with exposed hydrophobic regions, this compound and its analogues hold the potential to detect these early pathogenic events. Although specific studies using this compound to directly monitor Aβ or tau aggregation are still nascent, the principles of its mechanism suggest its applicability. The presence of cysteine residues in the tau protein, for instance, provides a direct target for this compound labeling upon misfolding.

Future research will likely focus on:

-

Monitoring Early Oligomerization: this compound could be employed in in vitro assays to track the kinetics of Aβ and tau oligomer formation, providing insights into the early stages of aggregation.

-

High-Throughput Screening: The "turn-on" nature of this compound makes it an ideal candidate for developing high-throughput screening assays to identify small molecules that inhibit protein aggregation.

-

In Vivo Imaging: With further development of near-infrared (NIR) emitting this compound analogues with enhanced blood-brain barrier permeability, in vivo imaging of amyloid plaques and neurofibrillary tangles in animal models of Alzheimer's disease could become a reality.

Conclusion

This compound and its derivatives represent a significant advancement in the toolkit available for studying protein misfolding and aggregation. Their unique "turn-on" fluorescence mechanism, coupled with their specificity for unfolded proteins, provides researchers with a versatile and sensitive method to probe the complex landscape of proteostasis. As our understanding of the role of protein aggregation in neurodegenerative diseases deepens, tools like this compound will be indispensable in unraveling disease mechanisms and accelerating the discovery of new therapeutic interventions.

References

Probing Cellular Stress: An In-depth Technical Guide to Tpe-MI

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Tetraphenylethene Maleimide (B117702) (Tpe-MI), a fluorogenic probe used to investigate cellular stress by detecting the accumulation of unfolded proteins. We will delve into the core mechanisms of this compound, present detailed experimental protocols, summarize key quantitative data, and visualize the associated signaling pathways and experimental workflows.

Introduction to this compound and Proteostasis Imbalance

Maintaining protein homeostasis, or proteostasis, is critical for cellular function. A variety of cellular stressors, including heat shock, oxidative stress, and the expression of mutant proteins, can disrupt proteostasis, leading to an accumulation of unfolded or misfolded proteins. This accumulation is a hallmark of numerous diseases, including neurodegenerative disorders like Huntington's disease.[1][2][3][4]

This compound is a powerful tool for studying these processes. It is a "turn-on" fluorescent probe that specifically reacts with the free cysteine thiols that become exposed when proteins unfold.[1] Cysteine is typically buried within the hydrophobic core of a properly folded globular protein. The maleimide group of this compound covalently binds to these exposed thiols. A key feature of this compound is its aggregation-induced emission (AIE) property. The tetraphenylethene (TPE) fluorophore remains non-fluorescent in solution but becomes highly emissive upon conjugation to a protein, where the restricted intramolecular rotation of its phenyl rings leads to a significant increase in fluorescence.

Crucially, this compound's fluorescence is not activated by conjugation to small, soluble thiols like glutathione, the most abundant cellular thiol. This selectivity ensures that the fluorescent signal primarily reports on the load of unfolded proteins within the cell.

Mechanism of Action of this compound

The utility of this compound in monitoring cellular stress stems from its specific chemical and photophysical properties. The maleimide moiety provides reactivity towards sulfhydryl groups, while the TPE component confers the AIE characteristic.

The process can be summarized as follows:

-

Cellular Stress Induction: Various stressors disrupt the cellular folding environment, leading to the accumulation of unfolded proteins.

-

Exposure of Buried Cysteines: In their unfolded state, proteins expose cysteine residues that are normally sequestered within their three-dimensional structure.

-

This compound Conjugation: this compound, being cell-permeable, enters the cell and its maleimide group reacts with the exposed cysteine thiols of the unfolded proteins.

-

Fluorescence Activation: The covalent attachment to the protein restricts the intramolecular rotation of the TPE phenyl rings, causing the molecule to become highly fluorescent.

This "turn-on" fluorescence provides a direct and quantifiable measure of the unfolded protein load within the cell.

Key Experimental Protocols

Here, we provide detailed methodologies for utilizing this compound to measure unfolded protein load in cells.

General Cell Staining Protocol with this compound

This protocol is a standard procedure for staining live cells with this compound to quantify the unfolded protein load.

Materials:

-

This compound stock solution (e.g., 1-2 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell culture medium

-

Cells of interest cultured in an appropriate format (e.g., 96-well plate, culture dish)

-

Cell stress-inducing agents (e.g., tunicamycin (B1663573), thapsigargin, MG132) or conditions (e.g., heat shock)

Procedure:

-

Cell Culture: Plate cells at a suitable density and allow them to adhere overnight.

-

Induction of Cellular Stress: Treat cells with the desired stressor for the appropriate duration. For example, incubate with a chemical inducer like tunicamycin or subject the cells to heat shock (e.g., 42°C for 30 minutes). Include a vehicle-treated control group.

-

Preparation of this compound Working Solution: Dilute the this compound stock solution in PBS or serum-free medium to the final working concentration (typically 50 µM).

-

Cell Staining: Remove the culture medium from the cells and wash once with PBS. Add the this compound working solution to the cells and incubate for a specified time (e.g., 30-60 minutes) at 37°C, protected from light.

-

Washing: Remove the this compound solution and wash the cells twice with PBS to remove any unbound probe.

-

Data Acquisition: The fluorescent signal can be measured using a fluorescence microscope, a plate reader, or a flow cytometer. For this compound, the typical excitation wavelength is around 350 nm, and the emission is monitored at approximately 470 nm.

Flow Cytometry Analysis of Unfolded Protein Load

Flow cytometry allows for the high-throughput quantification of this compound fluorescence in individual cells.

Procedure:

-

Follow steps 1-5 of the General Cell Staining Protocol.

-

Cell Detachment: After washing, detach the cells using a gentle method such as trypsinization.

-

Cell Resuspension: Resuspend the cells in PBS or a suitable buffer for flow cytometry.

-

Flow Cytometry: Analyze the cells on a flow cytometer equipped with a UV laser for this compound excitation. Collect fluorescence data from the appropriate emission channel.

-

Data Analysis: Gate on the live cell population and quantify the mean or median fluorescence intensity of this compound for each condition.

Quantitative Data Summary

The following tables summarize quantitative data from studies using this compound to measure changes in the unfolded protein load under various stress conditions.

| Cell Line | Stressor | Concentration | Incubation Time | Fold Increase in this compound Fluorescence (Approx.) | Reference |

| HeLa | Tunicamycin | 10 µg/mL | 16 hours | ~2.5 | |

| HeLa | Thapsigargin | 1 µM | 16 hours | ~2.0 | |

| Neuro-2a | MG132 | 10 µM | 4 hours | ~1.5 | |

| Neuro-2a | Celastrol | 2 µM | 4 hours | ~1.8 | |

| Neuro-2a | Novobiocin | 1 mM | 4 hours | ~1.4 |

Table 1: this compound Fluorescence Increase in Response to Chemical Stressors. This table illustrates the fold increase in this compound fluorescence in different cell lines after treatment with various chemical inducers of cellular stress.

| Cell Line | Condition | Fold Increase in this compound Fluorescence (Approx.) | Reference |

| HeLa | Heat Shock (42°C) | ~1.5 (after 30 min) | |

| iPSC-derived Neural Cells (HD model) | Thapsigargin | Higher induction in HD cells vs. control |

Table 2: this compound Fluorescence Increase in Response to Physical Stress and in a Disease Model. This table shows the effect of heat shock on this compound fluorescence and the differential response to stress in a Huntington's disease (HD) cell model.

Visualizing Cellular Stress Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and procedures related to the use of this compound.

References

Tpe-MI as a Fluorescent Marker for Protein Quality Control: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The maintenance of protein homeostasis, or proteostasis, is fundamental to cellular health. A key aspect of proteostasis is the efficient folding of newly synthesized proteins and the timely degradation of misfolded or aggregated proteins. Disruptions in this delicate balance can lead to the accumulation of toxic protein species, a hallmark of numerous neurodegenerative diseases and other proteinopathies. Tetraphenylethene maleimide (B117702) (Tpe-MI) has emerged as a powerful fluorescent tool for monitoring the status of protein quality control by selectively detecting unfolded proteins. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, detailed experimental protocols, and data interpretation.

Core Principles of this compound Function

This compound is a fluorogenic probe that exhibits aggregation-induced emission (AIE).[1][2] Its fluorescence is "turned on" through a two-step mechanism, ensuring high specificity for unfolded proteins.[3][4]

-

Thiol Reactivity: The maleimide group of this compound reacts specifically with free sulfhydryl groups (-SH) of cysteine residues.[1] In native, correctly folded proteins, cysteine residues are often buried within the hydrophobic core and are inaccessible. However, upon protein unfolding or misfolding, these buried cysteines become exposed.

-

Aggregation-Induced Emission (AIE): The tetraphenylethene (Tpe) moiety of this compound is a classic AIE luminogen. In its free, unbound state, the phenyl rings of Tpe undergo constant intramolecular rotation, which dissipates energy non-radiatively, rendering the molecule non-fluorescent. When this compound conjugates to an unfolded protein, the surrounding polypeptide chain restricts the rotation of the Tpe phenyl rings. This restriction of intramolecular rotation (RIR) blocks the non-radiative decay pathway, forcing the molecule to release its energy as fluorescence.

Crucially, this compound does not exhibit significant fluorescence when conjugated to small, soluble thiols like glutathione, a highly abundant molecule in the cellular environment. This selectivity ensures that the fluorescent signal predominantly reports on the presence of unfolded proteins.

Key Advantages of this compound in Protein Quality Control Studies

-

Direct Detection of Unfolded Proteins: this compound provides a direct measure of the cellular load of unfolded proteins, a key indicator of proteostasis network stress.

-

High Signal-to-Noise Ratio: The "turn-on" nature of this compound fluorescence results in a low background signal and high sensitivity.

-

Live-Cell Imaging Compatibility: this compound is cell-permeable, allowing for the real-time monitoring of protein unfolding and aggregation in living cells.

-

Versatility in Applications: this compound can be used in a variety of platforms, including fluorometry, flow cytometry, and fluorescence microscopy.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of this compound and its analogs, TPE-NMI and NTPAN-MI.

| Probe | Excitation (nm) | Emission (nm) | Recommended Concentration (in vitro) | Recommended Concentration (in cell) |

| This compound | 350 - 355 | 470 ± 40 | 50 µM | 50 µM |

| TPE-NMI | 360 - 405 | 505 - 525 ± 40 | 50 µM | 50 µM |

| NTPAN-MI | 405 | 495 - 555 | 50 µM | 50 µM |

Table 1: Spectral Properties and Working Concentrations of this compound and Analogs.

| Application | Instrument | Key Measurement | Typical Cell Number |

| Quantification of Unfolded Protein Load | Flow Cytometer | Median Fluorescence Intensity | 30,000 - 50,000 cells |

| Visualization of Unfolded Proteins | Confocal Microscope | Intracellular Localization | 10 - 15 cells per field of view |

| In vitro Protein Unfolding Kinetics | Plate Reader / Fluorimeter | Time-course Fluorescence Change | N/A |

Table 2: Application-Specific Data Acquisition Parameters.

Experimental Protocols

In Vitro Analysis of Protein Unfolding

This protocol describes the use of this compound to monitor the unfolding of a purified protein in response to a chemical denaturant.

Materials:

-

Purified protein of interest

-

This compound stock solution (50 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Denaturant stock solution (e.g., 8 M Guanidine Hydrochloride (GuHCl))

-

384-well microplate or quartz cuvette

-

Plate reader or fluorimeter

Procedure:

-

Prepare Protein Solutions: Prepare solutions of the purified protein at the desired concentration in PBS. To induce unfolding, prepare a parallel set of protein solutions containing the desired final concentration of denaturant (e.g., 4.6 M GuHCl).

-

Prepare this compound Working Solution: Dilute the this compound stock solution to a 5x working concentration in PBS.

-

Initiate the Reaction: For kinetic measurements, add the 5x this compound working solution to the protein solutions in a 384-well microplate. For endpoint measurements, mix the protein and this compound solutions in a cuvette. The final concentration of this compound should be 50 µM.

-

Measure Fluorescence:

-

Kinetics: Immediately begin recording the fluorescence intensity over time (e.g., for 90-120 minutes) using the appropriate excitation and emission wavelengths for this compound (Ex: 350 nm, Em: 470 nm).

-

Endpoint: After a 90-minute incubation, measure the final fluorescence intensity.

-

-

Data Analysis: Plot the fluorescence intensity against time for kinetic assays. For endpoint assays, compare the fluorescence intensity of the native and unfolded protein samples.

In-Cell Analysis of Unfolded Protein Load

This protocol details the staining of live cells with this compound to quantify the unfolded protein load using flow cytometry.

Materials:

-

Cultured cells

-

Complete cell culture medium

-

This compound stock solution (1-2 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Trypsin or other cell detachment solution

-

Flow cytometry tubes

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Seed cells in a 12-well plate and culture overnight. If applicable, treat the cells with a compound of interest to induce proteostasis stress.

-

This compound Staining:

-

Rinse the cells once with PBS.

-

Add freshly diluted this compound solution (50 µM in PBS) to each well and incubate for 30 minutes at 37°C.

-

-

Cell Harvesting:

-

Remove the this compound solution.

-

Wash the cells once with PBS.

-

Detach the cells using trypsin.

-

Resuspend the cells in complete medium to neutralize the trypsin.

-

Pellet the cells by centrifugation (120 x g for 6 minutes).

-

Discard the supernatant and resuspend the cell pellet in 250 µL of PBS in a flow cytometry tube.

-

-

Flow Cytometry Analysis:

-

Analyze the cells on a flow cytometer using the appropriate excitation and emission channels for this compound (e.g., Ex: 355 nm, Em: 450/50 nm bandpass).

-

Collect data from at least 5,000 live cell events.

-

-

Data Analysis: Gate the live cell population based on forward and side scatter. Determine the median fluorescence intensity of the this compound signal for each sample. An increase in median fluorescence intensity indicates an increased unfolded protein load.

Confocal Microscopy for Visualization of Unfolded Proteins

This protocol allows for the visualization of the subcellular localization of unfolded proteins.

Materials:

-

Cells cultured on coverslips

-

This compound stock solution (50 mM in DMSO)

-

PBS

-

4% (v/v) Paraformaldehyde (PFA) in PBS

-

Mounting medium

-

Confocal microscope

Procedure:

-

Cell Culture and Treatment: Culture cells on coverslips and treat as required.

-

This compound Staining: Stain the cells with 50 µM this compound in PBS for 30 minutes at 37°C as described in the flow cytometry protocol.

-

Fixation:

-

Remove the this compound solution and wash with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using a suitable mounting medium.

-

Image the cells using a confocal microscope with the appropriate laser line and emission filter for this compound (e.g., Ex: 405 nm laser, Em: 495-555 nm).

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway involved in the cellular response to unfolded proteins and the experimental workflows for using this compound.

Caption: Cellular response to unfolded proteins detected by this compound.

Caption: In vitro this compound experimental workflow.

Caption: In-cell this compound experimental workflow.

References

- 1. Measuring Cysteine Exposure in Unfolded Proteins with Tetraphenylethene Maleimide and its Analogs | Springer Nature Experiments [experiments.springernature.com]

- 2. Hidden information on protein function in censuses of proteome foldedness - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A thiol probe for measuring unfolded protein load and proteostasis in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

An In-depth Technical Guide to Tetraphenylethene Maleimide (TPE-MI)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Tetraphenylethene Maleimide (B117702) (TPE-MI), a powerful fluorogenic probe used to investigate protein unfolding and cellular proteostasis. This compound is an aggregation-induced emission (AIE) luminogen designed to react specifically with exposed cysteine residues, offering a direct method to quantify and visualize unfolded protein load in cellular and in vitro models.

Chemical Structure and Core Properties

Tetraphenylethene Maleimide (this compound) is a specialized fluorescent probe composed of two key functional units: a tetraphenylethene (TPE) core and a thiol-reactive maleimide group. The TPE moiety is a well-known luminogen characterized by its aggregation-induced emission (AIE) properties.[1] In dilute solutions, the phenyl rings of the TPE core undergo constant intramolecular rotation, providing a non-radiative pathway for the excited state to decay, thus rendering the molecule non-fluorescent. The maleimide group serves as a reactive handle for covalent conjugation to sulfhydryl groups, primarily found in the cysteine residues of proteins.[2][3]

The defining feature of this compound is its "turn-on" fluorescence mechanism. The probe is virtually non-emissive in its free state but becomes highly fluorescent upon conjugation to its target. This activation is governed by a dual mechanism:

-

Reaction with Thiols: The maleimide group undergoes a Michael addition reaction with the free thiol of a cysteine residue, which is typically buried within a protein's core but becomes exposed upon unfolding.[4][5] This reaction disrupts the n–π electronic conjugation of the maleimide group, which otherwise quenches the TPE fluorescence through a photoinduced electron transfer (PeT) process.[2]

-

Aggregation-Induced Emission (AIE): Upon covalent attachment to the protein, the bulky TPE structure is localized in a sterically constrained environment. This local rigidity restricts the intramolecular rotation of the TPE phenyl rings. The blockage of this non-radiative decay channel forces the excited state to decay radiatively, resulting in a strong fluorescent signal.[1][2]

Crucially, this compound does not become significantly fluorescent when conjugated to small, highly mobile biothiols like glutathione, ensuring its selectivity for the more rigid environment of a protein scaffold.[4][6] This property makes it an excellent tool for specifically measuring the unfolded protein load even in the presence of high concentrations of small-molecule thiols.[4]

Physicochemical and Photophysical Data

The key properties of Tetraphenylethene Maleimide are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Chemical Formula | C₃₁H₂₃NO₂ | - |

| Molecular Weight | 441.52 g/mol | - |

| CAS Number | 1245606-71-6 | - |

| Appearance | Solid | - |

| Excitation Wavelength (λex) | ~350 nm | [7] |

| Emission Wavelength (λem) | ~470 nm | [7] |

| Solubility | Soluble in DMSO (e.g., 40 mg/mL) | |

| Reactivity | Specifically reacts with thiol (-SH) groups | [2][3] |

| Fluorescence Property | Aggregation-Induced Emission (AIE), Fluorogenic | [1][5] |

Experimental Protocols

Synthesis of Tetraphenylethene Maleimide (this compound)

The synthesis of this compound is typically achieved in a two-step process starting from an amino-functionalized TPE precursor.

Step 1: Synthesis of the Precursor 4-(1,2,2-triphenylvinyl)aniline (B3030565) (TPE-NH₂) This aniline (B41778) precursor is synthesized via established methods, such as the McMurry coupling reaction, followed by modifications to introduce the amine group.

Step 2: Formation of TPE-Maleimide This step involves the reaction of the TPE-aniline precursor with maleic anhydride (B1165640) to form an intermediate maleanilic acid, followed by a dehydration reaction to yield the final maleimide product.

Detailed Protocol:

-

Formation of Maleanilic Acid:

-

Dissolve 4-(1,2,2-triphenylvinyl)aniline (TPE-NH₂) (1 equivalent) in a suitable anhydrous solvent such as N,N-Dimethylformamide (DMF) or acetone (B3395972) in a round-bottom flask.

-

Add maleic anhydride (1.1 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the intermediate N-(4-(1,2,2-triphenylvinyl)phenyl)maleanilic acid is typically precipitated by adding the reaction mixture to cold water, filtered, and dried.

-

-

Cyclization to Maleimide:

-

Suspend the dried maleanilic acid intermediate in a solvent like toluene (B28343) or acetic anhydride.

-

Add a dehydrating agent. A common method uses acetic anhydride with a catalytic amount of sodium acetate (B1210297) or triethylamine.

-

Heat the mixture to reflux (e.g., 80-120 °C) for 2-4 hours, monitoring the reaction by TLC.

-

After cooling, the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica (B1680970) gel, to yield pure Tetraphenylethene Maleimide.

-

Protocol for Measuring Unfolded Protein Load in Live Cells

This protocol describes a general workflow for inducing proteostatic stress and staining cells with this compound for analysis by microscopy or flow cytometry.[7][8]

Materials:

-

Cell line of interest (e.g., HeLa, Neuro-2a)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Proteostatic stressor (e.g., Tunicamycin, heat shock incubator at 42°C)

-

This compound stock solution (e.g., 1-2 mM in anhydrous DMSO)

-

Fixation buffer (e.g., 4% paraformaldehyde in PBS)

-

Instrumentation: Fluorescence microscope or flow cytometer.

Procedure:

-

Cell Culture and Stress Induction:

-

Seed cells in an appropriate culture vessel (e.g., 8-well µ-slides for microscopy, 12-well plates for flow cytometry) and grow overnight to reach approximately 80% confluency.

-

Induce proteostatic stress. For chemical induction, treat cells with a stressor (e.g., tunicamycin) for a designated time. For physical induction, transfer cells to a 42°C incubator for heat shock (e.g., 30-60 minutes). Include an untreated control group.

-

-

This compound Staining:

-

Following stress induction, remove the culture medium and gently wash the cells once with PBS.

-

Prepare a this compound working solution by diluting the DMSO stock solution in PBS or culture medium to a final concentration of 50 µM.

-

Add the this compound working solution to the cells and incubate at 37°C for 30 minutes in the dark.[7]

-

-

Cell Processing for Analysis:

-

For Fluorescence Microscopy:

-

Remove the staining solution and wash cells twice with PBS.

-

Fix the cells with fixation buffer at room temperature for 15 minutes.

-

Wash again with PBS. The cells are now ready for imaging. Use an excitation source around 350-405 nm and collect emission around 470 nm.

-

-

For Flow Cytometry:

-

Remove the staining solution and wash cells once with PBS.

-

Detach the cells using a gentle cell scraper or trypsin (if its thiol groups do not interfere).

-

Resuspend the cells in PBS in flow cytometry tubes.

-

Analyze the cell population using a flow cytometer equipped with a UV or violet laser for excitation and an appropriate filter for emission collection (e.g., in the blue channel).

-

-

Visualizations

The following diagrams illustrate the core mechanism and experimental workflow of this compound.

Caption: Mechanism of this compound fluorescence activation upon reaction with an unfolded protein.

Caption: Experimental workflow for assessing cellular proteostasis using this compound.

References

- 1. Measuring Cysteine Exposure in Unfolded Proteins with Tetraphenylethene Maleimide and its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 4. Measuring Cysteine Exposure in Unfolded Proteins with Tetraphenylethene Maleimide and its Analogs | Springer Nature Experiments [experiments.springernature.com]

- 5. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

- 6. A Maleimide-functionalized Tetraphenylethene for Measuring and Imaging Unfolded Proteins in Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fluorescent triphenyl substituted maleimide derivatives: synthesis, spectroscopy and quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Tpe-MI Synthesis and Derivatization: An In-depth Technical Guide for Targeted Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, derivatization, and application of Tetraphenylethene-Maleimide (Tpe-MI), a fluorogenic probe essential for targeted studies of protein unfolding and cellular proteostasis. This document details the core principles of this compound's function, provides step-by-step experimental protocols, and presents quantitative data in a clear, accessible format.

Introduction to this compound: A "Turn-On" Probe for Unfolded Proteins

Tetraphenylethene-Maleimide (this compound) is a powerful tool in chemical biology and drug development. It is an Aggregation-Induced Emission (AIE) luminogen, meaning it remains non-fluorescent in its free, solvated state but becomes highly emissive upon aggregation or when its intramolecular rotation is restricted.[1][2] This unique property is harnessed to selectively detect unfolded proteins.

The core structure of this compound consists of a tetraphenylethene (TPE) fluorophore and a maleimide (B117702) (MI) group.[1] The maleimide moiety serves two purposes: it acts as a quencher for the TPE fluorescence through a photoinduced electron transfer (PeT) mechanism and as a reactive handle for covalent conjugation to thiol groups.[3][4] In biological systems, the primary targets for the maleimide group are the free cysteine residues of proteins.

In their native, folded conformation, proteins typically bury their cysteine residues within their hydrophobic core, making them inaccessible.[1][5] However, under conditions of cellular stress leading to protein misfolding and unfolding, these cysteine residues become exposed.[1][5] this compound reacts with these exposed thiols, and the subsequent covalent attachment to the bulky protein restricts the intramolecular rotation of the TPE phenyl rings. This restriction of intramolecular rotation (RIR) effect inhibits the non-radiative decay pathways and activates the fluorescence of the TPE core, resulting in a "turn-on" signal that is directly proportional to the amount of unfolded protein.[2]

Crucially, the conjugation of this compound to small, highly mobile thiol-containing molecules like glutathione (B108866) (GSH) does not induce fluorescence in solution, as the TPE moiety's phenyl rings remain free to rotate.[1][6] This selectivity makes this compound an excellent probe for specifically monitoring the accumulation of unfolded proteins, a hallmark of proteostasis imbalance observed in numerous diseases, including neurodegenerative disorders and cancer.[1][5]

Synthesis of this compound and its Derivatives

The synthesis of this compound is a multi-step process that begins with the creation of a TPE-aniline precursor. This is followed by the introduction of the maleimide functionality.

Synthesis of this compound

The synthesis of this compound proceeds through a two-step process: first, the synthesis of the precursor 4-(1,2-diphenyl-2-(p-tolyl)vinyl)aniline (TPE-NH2), followed by its reaction with maleic anhydride (B1165640).[1]

Experimental Protocol: Synthesis of this compound [1]

-

Synthesis of TPE-NH2: The precursor, 4-(1,2-diphenyl-2-(p-tolyl)vinyl)aniline (TPE-NH2), is synthesized according to previously reported procedures.

-

Reaction with Maleic Anhydride:

-

To a solution of TPE-NH2 (0.361 g, 1.0 mmol) in dry tetrahydrofuran (B95107) (THF) (20 ml), add maleic anhydride (0.196 g, 2.0 mmol).

-

Stir the mixture at room temperature for 12 hours.

-

Evaporate the solvent under reduced pressure to obtain a yellow solid intermediate. This intermediate is used in the next step without further purification.

-

-

Cyclization and Dehydration:

-

To the intermediate from the previous step, add anhydrous sodium acetate (B1210297) (0.4 g, 4.88 mmol) and acetic anhydride (20 ml).

-

Heat the mixture to reflux and stir for 4 hours under a nitrogen atmosphere.

-

After cooling to room temperature, pour the mixture into ice water and stir for 1 hour.

-

Extract the product with dichloromethane (B109758) (DCM).

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and dichloromethane as the eluent.

-

Derivatization of this compound

While this compound is a powerful probe, it has limitations such as low water solubility and an absorption peak in the ultraviolet range.[3] To address these issues, several derivatives have been developed.

-

TPE-NMI: This derivative is more hydrophilic and exhibits a red-shifted absorption and emission spectrum, making it more compatible with common laser lines used in biological imaging.[3][7]

-

NTPAN-MI: This solvatochromic probe can not only quantify unfolded proteins but also report on the polarity of their local environment.[2]

-

MI-BTD-P: Another derivative with improved photophysical properties.[3]

These derivatives expand the toolkit available for studying proteostasis, offering enhanced properties for specific applications.[3]

Quantitative Data Summary